2-(4-(Dimethylamino)phenyl)ethanol CAS number 50438-75-0
2-(4-(Dimethylamino)phenyl)ethanol CAS number 50438-75-0
An In-Depth Technical Guide to 2-(4-(Dimethylamino)phenyl)ethanol (CAS 50438-75-0)
Foreword for the Advanced Practitioner
This document serves as a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development and materials science. The subject of this guide, 2-(4-(Dimethylamino)phenyl)ethanol, is a tertiary amine with significant applications as a polymerization accelerator. Our objective is to move beyond a simple recitation of data. Instead, this guide elucidates the causal relationships behind its synthesis, characterization, and functional applications. The methodologies are presented not merely as steps to be followed, but as self-validating systems, grounded in established chemical principles. Every piece of technical data and every protocol is supported by authoritative references to ensure scientific integrity and trustworthiness.
Molecular Identity and Significance
2-(4-(Dimethylamino)phenyl)ethanol, registered under CAS Number 50438-75-0, is an organic compound featuring a phenethyl alcohol backbone substituted with a dimethylamino group at the para-position of the phenyl ring.[1][2] This specific arrangement of functional groups—a hydroxyl group and a tertiary amine—confers upon it the properties of a highly effective accelerator (or co-initiator) in free-radical polymerization systems. Its primary utility is found in the medical field, specifically in the curing of acrylic bone cements and dental resin composites.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 50438-75-0[1] |
| IUPAC Name | 2-[4-(dimethylamino)phenyl]ethanol[3][4] |
| Synonyms | 4-(Dimethylamino)phenethyl alcohol, p-(Dimethylamino)phenethyl alcohol[1][2] |
| Molecular Formula | C₁₀H₁₅NO[1][2] |
| Molecular Weight | 165.23 g/mol [2] |
| SMILES | CN(C)c1ccc(CCO)cc1[3] |
| InChI Key | CDTPAAZQBPSVGS-UHFFFAOYSA-N[3] |
Synthesis and Purification
While various synthetic routes are conceivable, a robust and widely applicable method for the laboratory-scale preparation of 2-(4-(Dimethylamino)phenyl)ethanol involves the reduction of a suitable carbonyl precursor, such as methyl 4-(dimethylamino)phenylacetate. This approach is favored for its high efficiency and the ready availability of the starting material.
Rationale for Synthetic Strategy
The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is deliberate. It is a potent nucleophilic reducing agent capable of converting esters to primary alcohols in high yield. Crucially, under standard conditions, LiAlH₄ does not reduce the aromatic ring, preserving the core structure of the molecule. The reaction proceeds via nucleophilic acyl substitution, where the hydride ion attacks the electrophilic carbonyl carbon of the ester, followed by a second hydride attack on the intermediate aldehyde to yield the primary alcohol.
Proposed Experimental Protocol: Reduction of Methyl 4-(Dimethylamino)phenylacetate
Materials:
-
Methyl 4-(dimethylamino)phenylacetate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Ester: A solution of methyl 4-(dimethylamino)phenylacetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition is controlled to maintain a gentle reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The flask is cooled to 0 °C, and the reaction is cautiously quenched by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and generating a granular precipitate that is easy to filter.
-
Filtration and Extraction: The resulting slurry is filtered through a pad of Celite, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are collected.
-
Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Fractions containing the pure product are combined and concentrated to afford 2-(4-(Dimethylamino)phenyl)ethanol as a crystalline solid.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for 2-(4-(Dimethylamino)phenyl)ethanol.
Physicochemical Properties
The compound presents as a white to light brown crystalline powder under standard conditions.[3][5] Its physical properties are summarized below.
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Physical State | Crystalline Powder Solid | [5] |
| Appearance | White to light brown | [3][5] |
| Melting Point | 53 - 58 °C | [1][6] |
| Boiling Point | 284.5 °C at 760 mmHg | [2][7] |
| 116 °C at 0.1 mmHg | [5] | |
| Density | ~1.047 g/cm³ | [2] |
| Flash Point | 136.5 °C | [2][7] |
| Storage | Store at room temperature under an inert atmosphere (e.g., Nitrogen) | [7][8] |
Spectroscopic and Structural Characterization
Structural confirmation is unequivocally achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule's structure.
Table 3: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.09 | d | 2H | Ar-H (ortho to -CH₂CH₂OH) |
| 6.71 | d | 2H | Ar-H (ortho to -N(CH₃)₂) |
| 3.77 | t | 2H | -CH₂-OH |
| 2.91 | s | 6H | -N(CH₃)₂ |
| 2.75 | t | 2H | Ar-CH₂- |
Data interpreted from spectral data provided by chemical suppliers.[9]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H (sp³) Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the aliphatic C-H bonds in the ethyl and methyl groups.
-
C-H (sp²) Stretch: Absorptions just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.
-
C=C Aromatic Stretch: Characteristic peaks in the 1500-1600 cm⁻¹ region confirm the presence of the phenyl ring.
-
C-O Stretch: A strong absorption in the 1050-1250 cm⁻¹ range corresponds to the C-O single bond of the primary alcohol.
-
C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region is indicative of the aromatic amine C-N bond.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 165, corresponding to the molecular weight of the compound.[9]
-
Base Peak: The most intense peak (base peak) is observed at m/z = 134 .[9] This corresponds to the highly stable N,N-dimethylaminobenzyl cation, [CH₂C₆H₄N(CH₃)₂]⁺, formed via benzylic cleavage of the C-C bond adjacent to the ring. This fragmentation is a dominant pathway for this class of compounds.
-
Other Fragments: Other notable fragments may include peaks corresponding to the loss of water [M-18] and further fragmentation of the aromatic ring system.
Applications & Mechanism of Action
The principal application of 2-(4-(Dimethylamino)phenyl)ethanol is as a polymerization accelerator, particularly in biomedical materials where biocompatibility and controlled curing times are essential.
Role in Bone Cements and Dental Resins
In acrylic bone cements, polymerization is typically initiated by a redox system comprising benzoyl peroxide (BPO) as the initiator and a tertiary amine, such as 2-(4-(Dimethylamino)phenyl)ethanol, as the accelerator. The amine reacts with BPO at ambient temperature to generate benzoyloxy radicals, which then initiate the free-radical polymerization of the methyl methacrylate (MMA) monomer.
Mechanism of Action:
-
The lone pair of electrons on the tertiary nitrogen atom of 2-(4-(Dimethylamino)phenyl)ethanol attacks one of the oxygen atoms in the peroxide bond of BPO.
-
This interaction leads to the homolytic cleavage of the weak O-O bond, generating a benzoyloxy radical (PhCOO•) and a cation-radical intermediate of the amine.
-
The benzoyloxy radical can then initiate polymerization by adding to an MMA monomer molecule.
This compound is noted to be a more effective accelerator than the commonly used N,N-dimethyl-p-toluidine (DMPT). A similar mechanism is at play in light-cured dental composites, where it acts as a co-initiator with photosensitizers like camphorquinone (CQ).
Visualization of Redox Initiation
Caption: Redox initiation of polymerization by the amine/peroxide system.
Safety and Handling
As a laboratory chemical, 2-(4-(Dimethylamino)phenyl)ethanol requires careful handling.
Table 4: GHS Hazard Information
| Category | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | [6] |
| Signal Word | Warning | [6] |
| Hazard Statements | H315 | Causes skin irritation.[6] |
| H319 | Causes serious eye irritation.[6] | |
| H335 | May cause respiratory irritation.[6] | |
| Precautionary Statements | P261 | Avoid breathing dust.[6] |
| P280 | Wear protective gloves/eye protection.[6] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Handling and Storage:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Store in a tightly closed container in a dry, cool place under an inert atmosphere to prevent oxidation.[5][7][8]
-
Incompatible with strong oxidizing agents.[5]
References
-
2-(4-(Dimethylamino)phenyl)ethanol | CAS 50438-75-0. (n.d.). Chemical Suppliers. Retrieved from [Link]
-
Supporting information for various compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
4-(DIMETHYLAMINO)PHENETHYL ALCOHOL 1H NMR spectrum. (n.d.). ChemAnalyst. Retrieved from [Link]
Sources
- 1. 2-(4-(Dimethylamino)phenyl)ethanol | CAS 50438-75-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 2-[4-(dimethylamino)phenyl]ethanol | 50438-75-0 [chemnet.com]
- 3. 4-(Dimethylamino)phenethyl alcohol, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 2-(4-(Dimethylamino)phenyl)ethanol | 50438-75-0 | D-1000 [biosynth.com]
- 8. 50438-75-0|2-(4-(Dimethylamino)phenyl)ethanol|BLD Pharm [bldpharm.com]
- 9. 4-(DIMETHYLAMINO)PHENETHYL ALCOHOL(50438-75-0) 1H NMR [m.chemicalbook.com]
